(S)-piperidin-3-amine can be synthesized through various methods, including asymmetric synthesis techniques that enhance its enantiomeric purity. It is classified as a primary amine and falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Its molecular formula is , and it has a molecular weight of approximately 100.16 g/mol .
Several synthetic pathways have been developed to produce (S)-piperidin-3-amine:
(S)-piperidin-3-amine participates in various chemical reactions:
The mechanism of action for (S)-piperidin-3-amine primarily revolves around its role as a building block in synthesizing pharmacologically active compounds. Its amino group allows it to interact with various biological targets, including receptors and enzymes. For instance, derivatives of piperidin-3-amines have shown potential as inhibitors for specific enzymes involved in metabolic pathways relevant to diseases such as diabetes .
(S)-piperidin-3-amine exhibits several notable physical and chemical properties:
Chemical properties include its reactivity towards electrophiles due to the nucleophilic nature of the amino group, making it suitable for various organic transformations .
(S)-piperidin-3-amine has diverse applications in scientific research:
(S)-Piperidin-3-amine serves as a fundamental pharmacophoric motif and chiral building block in drug design. Its protonatable nitrogen (pKa ∼10.5) enables salt bridge formation with aspartate/glutamate residues in target proteins, while the equatorial amine group acts as a hydrogen-bond donor/acceptor. This dual functionality underpins its utility in several therapeutic contexts:
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The (R)-3-amino-3-methylpiperidine moiety in investigational DPP-IV inhibitors (e.g., structures from [2]) demonstrated moderate inhibitory activity (IC~50~ ∼140 nM) and favorable pharmacokinetics. Molecular modeling reveals that the basic amine anchors the inhibitor to Glu205/206 residues in the S1 pocket, while the methyl group enhances hydrophobic contacts. Modifications at N1 (methylation) and C3 (aryl groups) optimize target engagement and oral bioavailability [2].
Glycine Transporter 1 (GlyT1) Inhibitors: 3-Aryl-3-amido-N-methylpiperidines (e.g., Compound 29) leverage the (S)-piperidin-3-amine core to achieve sub-10 nM GlyT1 inhibition. X-ray crystallography confirms the amide adopts an axial conformation, positioning the aryl group orthogonally to engage hydrophobic subpockets. This configuration mimics low-energy conformations of acyclic precursors, validating the scaffold’s rigidity as a design advantage [3].
Anticancer Agents: Derivatives like Compound 5 (N-(piperidine-4-yl)benzamide) exhibit 15-fold greater cytotoxicity than sorafenib by disrupting tubulin polymerization. The (S)-amine’s spatial orientation facilitates hydrogen bonding with β-tubulin’s Thr179, augmenting binding affinity [5].
Table 1: Therapeutic Applications of (S)-Piperidin-3-amine Derivatives
Therapeutic Area | Target | Notable Compound | Key Activity | Structural Role of (S)-Amine | |
---|---|---|---|---|---|
Metabolic Disease | DPP-IV | (R)-3-Amino-3-methylpiperidine | IC~50~ = 140 nM; oral bioavailability | Anchors catalytic Glu residues | |
CNS Disorders | GlyT1 | Compound 29 (racemic) | EC~50~ = 10 nM (hGlyT1) | Axial amide conformation for aryl fitting | |
Oncology | Tubulin | Compound 5 | IC~50~ = 15x lower than sorafenib | H-bond with β-tubulin Thr179 | |
Antimicrobials | Bacterial proteases | Piperidine-based peptides | Selective IdeS inhibition | Mimics Gly236 hinge region conformation | [4] |
The piperidine scaffold’s journey from natural product isolates to synthetic pharmacophores reflects iterative structural refinement:
Natural Alkaloid Foundations: Early discoveries centered on piperidine-containing alkaloids like piperine (black pepper) and coniine (poison hemlock). Coniine’s neurotoxicity, mediated by nicotinic acetylcholine receptor agonism, highlighted the scaffold’s bioactivity potential but also its liability profile [5] [10].
Golden Age of Synthesis (1950s–1990s): Hydrogenation of pyridine emerged as the industrial-scale synthesis of piperidine, enabling broader exploration. Key advances included:
Discovery of vinblastine (vinca alkaloid) and raloxifene (SERM), integrating piperidine for target specificity [5].
Modern Pharmacophore Engineering (2000s–Present): Strategic substitution patterns emerged:
Table 2: Structural Milestones in Piperidine Pharmacophore Development
Era | Key Innovation | Representative Compound | Impact on Drug Design | |
---|---|---|---|---|
Pre-1950s | Natural alkaloid isolation | Coniine | Proof of neuropharmacological activity | |
1960s–1980s | Pyridine hydrogenation catalysis | N-methylpiperidine | Scalable synthesis for SAR exploration | |
1990s–2000s | Enamine alkylation strategies | Stork enamines | Enabled C-alkylation for complex molecule synthesis | |
2010s–Present | 3-Amido-3-aryl piperidines | GlyT1 Inhibitor (Compound 29) | Achieved nM potency via conformational restraint | [3] |
The (S)-configuration at C3 of piperidin-3-amine critically dictates binding affinity and functional selectivity across target classes due to differential spatial positioning of its amine group:
GlyT1 Inhibition: In the racemic GlyT1 inhibitor 27 (IC~50~ = 24 nM), chiral separation revealed the (R)-enantiomer (29) as the eutomer (IC~50~ = 5 nM), while the (S)-enantiomer was 2.4-fold less potent. Docking studies attribute this to optimal hydrogen bonding between the (R)-amine and GlyT1’s Tyr124, whereas the (S)-isomer clashes with Leu325 [3].
Sigma Receptor Subtype Selectivity: Piperidine-based H~3~R antagonists (e.g., Compound 5) exhibit high σ~1~R affinity (K~i~ = 3.64 nM) when retaining the piperidine core. Replacing piperidine with piperazine (Compound 4) drastically reduced σ~1~R binding (K~i~ = 1531 nM), underscoring the protonated nitrogen’s geometry and pKa modulation by the ring system. The (S)-amine’s equatorial orientation in piperidine permits optimal salt bridge formation with σ~1~R’s Glu172 [9].
Enzymatic Inhibition Kinetics: In DPP-IV inhibitors, (R)-3-amino-3-methylpiperidine derivatives show 10-fold greater residence times than (S)-counterparts due to stabilized hydrophobic packing with Tyr547. This enantiomeric divergence translates to prolonged in vivo efficacy despite similar in vitro IC~50~ values [2] .
Table 3: Impact of (S) vs. (R) Configuration on Pharmacological Profiles
Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Structural Basis for Selectivity | |
---|---|---|---|---|
GlyT1 | EC~50~ = 12 nM (mGlyT1) | EC~50~ = 5 nM (mGlyT1) | (R)-Amine H-bonds Tyr124; (S)-isomer sterically clashes | [3] |
σ~1~R | K~i~ = 8.2 nM (Compound 11) | K~i~ = 3.6 nM (Compound 5) | Piperidine ring pKa favors Glu172 interaction | [9] |
P2X7R (Cancer) | IC~50~ = 0.28 μM (Compound 10) | IC~50~ = 0.27 μM (Compound 11) | (S)-C3 configuration enhances ATP-pocket occupancy | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7